1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Overview
Description
1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 161.084063974 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Muscarinic Receptor Antagonism
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one derivatives have been studied for their potential as selective muscarinic (M3) receptor antagonists. These compounds have shown significant antagonism, particularly for M3 receptors in guinea pig ileum, indicating a potential role in targeting muscarinic receptors (Bradshaw et al., 2008).
Synthesis from β-Tetralones
The synthesis of this compound derivatives from β-tetralones has been explored, demonstrating the versatility of this compound in synthetic organic chemistry. This process involves the Schmidt and Beckmann rearrangement of β-tetralones (Berney & Schuh, 1976).
β-Turn Mimicry in Peptides
Studies have shown that 4-amino-tetrahydro-2-benzazepin-3-one derivatives can act as tetrapeptide mimetics. Their structure resembles Freidinger lactams and they have been investigated for their ability to adopt β-turn conformations, which is significant in peptide chemistry (Rompaey et al., 2006).
Angiotensin Converting Enzyme Inhibitors
This compound derivatives have been evaluated as inhibitors of the angiotensin converting enzyme, indicating their potential in the development of cardiovascular drugs (Stanton et al., 1985).
Sigma1 Receptor Affinity
Enantiomerically pure 2-substituted tetrahydro-3-benzazepines, derived from this compound, have shown high affinity for sigma1 receptors, making them significant in the study of neuroactive drugs (Husain et al., 2009).
Alkylation Studies
The alkylation of 1,2,4,5-tetrahydro-3-methyl-3H-3-benzazepin-2-one has been explored, contributing to the understanding of chemical reactions and potential synthetic pathways involving this compound (Orito & Matsuzaki, 1980).
Dopaminergic Activity
The dopaminergic activity of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines has been investigated, revealing their potential as agonists for dopamine receptors, which is crucial for neurological drug development (Pfeiffer et al., 1982).
Reassignment of Compound Structures
Research has led to the reassignment of certain compounds believed to be 4,5-dihydro-3H-1-benzazepin-5-ols and 3,4,5,6-tetrahydro-1,6-benzodiazocines to 2,3,4,5-tetrahydro-2,5-epoxy-1H-1-benzazepines and 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazoles, respectively. This highlights the evolving understanding of the chemical structures and properties of benzazepin derivatives (Anastasiou et al., 1993).
Potential Antiparasitic Activity
Tetrahydro-1-benzazepines, including this compound derivatives, have been identified as potential antiparasitic drugs for treating diseases like chagas disease and leishmaniasis. Their crystal structures have been extensively studied to understand their biological properties and potential therapeutic applications (Macías et al., 2016).
Opioid Peptide Mimetics
This compound scaffolds have been used in the synthesis of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2. These studies contribute to the understanding of opioid receptors and the development of novel opioid therapeutics (Ballet et al., 2005).
Synthesis of Trisubstituted 2-Benzazepin-3-ones
Research has been conducted on the efficient synthesis of trisubstituted 2-benzazepin-3-ones, demonstrating the chemical versatility and potential pharmacological applications of these compounds (Van der Poorten et al., 2018).
NMDA Receptor Affinity
Studies on the synthesis and structure/NMDA receptor affinity relationships of 1-substituted tetrahydro-3-benzazepines, derived from this compound, have provided insights into their potential use in neuropharmacology, especially regarding NMDA receptor interactions (Krull & Wünsch, 2004).
Future Directions
The future directions for the study and application of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one could involve further exploration of its biological activity and potential medicinal uses . Additionally, the development of new and improved methods for its synthesis could be a focus of future research .
Properties
IUPAC Name |
1,2,4,5-tetrahydro-2-benzazepin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-5-8-3-1-2-4-9(8)7-11-10/h1-4H,5-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQMOHGEWMZUOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17724-38-8 | |
Record name | 2,3,4,5-tetrahydro-1H-2-benzazepin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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